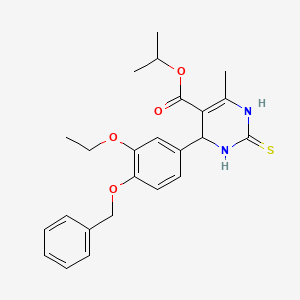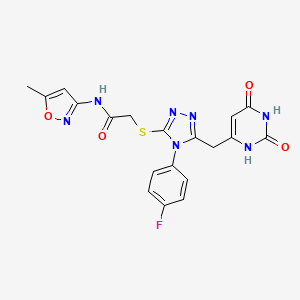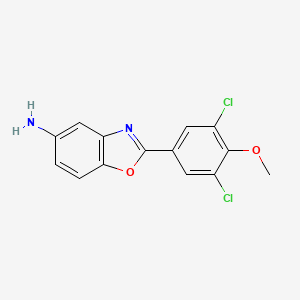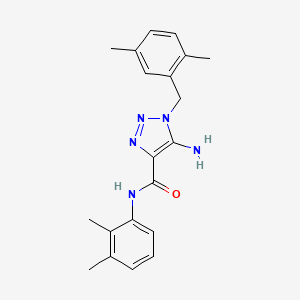
1-(4-chlorophenyl)-N-(3,4-diethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(3,4-diethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H24ClN5O3 and its molecular weight is 477.95. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(3,4-diethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(3,4-diethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Heterocyclic Compounds
A study conducted by Bekircan, Ülker, and Menteşe (2015) focused on synthesizing novel heterocyclic compounds derived from a related triazole compound. They explored the anti-lipase and anti-α-glucosidase activities of these compounds, contributing to understanding the medicinal chemistry of triazole derivatives (Bekircan, Ülker, & Menteşe, 2015).
Antioxidant Properties of Triazole Derivatives
In another research by Bekircan et al. (2008), new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives were synthesized and evaluated for their antioxidant and antiradical activities. This research highlights the potential of triazole derivatives in developing new antioxidant agents (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Structural Analysis of Triazole Compounds
Șahin et al. (2011) detailed the X-ray and DFT-calculated structures of a 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole compound. This study provides valuable insights into the molecular structure and interactions of triazole compounds, crucial for understanding their biological activities and applications (Șahin, Onur, Kantar, Cihan, Bekircan, Şaşmaz, & Buyukgungor, 2011).
NK-1 Antagonist Activity
Research by Jungheim et al. (2006) used pyridine metallation in synthesizing triazole-based NK-1 antagonists. This demonstrates the application of triazole compounds in developing new therapeutic agents targeting neurokinin receptors (Jungheim, Thrasher, Hembre, Gardinier, Savin, & Hong, 2006).
Analysis of π-Hole Tetrel Bonding Interactions
A study by Ahmed et al. (2020) involved synthesizing and analyzing triazole derivatives with α-ketoester functionality. Their findings on tetrel bonding interactions can be crucial for the design of new compounds with specific molecular interactions (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
CB1 Inverse Agonists
Meurer et al. (2005) explored the structure-activity relationship of 2-benzyloxy-5-(4-chlorophenyl)-6-(2,4-dichlorophenyl)pyridines, demonstrating their potential as human CB1 inverse agonists. Such studies are integral in developing new treatments for disorders involving the endocannabinoid system (Meurer, Finke, Mills, Walsh, Toupence, Debenham, Goulet, Wang, Tong, Fong, Lao, Schaeffer, Chen, Shen, Stribling, Shearman, Strack, & van der Ploeg, 2005).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O3/c1-3-33-21-12-7-17(14-22(21)34-4-2)15-28-25(32)23-24(18-6-5-13-27-16-18)31(30-29-23)20-10-8-19(26)9-11-20/h5-14,16H,3-4,15H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVUHRKMJLYXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(3,4-diethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-((2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2695668.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2695669.png)

![3-(4-chlorophenyl)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2695671.png)
![3-(4-tert-butylbenzyl)-6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2695672.png)

![2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2695675.png)


![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695682.png)
![6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2695684.png)
![(3,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2695685.png)